molecular formula C19H18O4 B13768975 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate CAS No. 5434-13-9

1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate

Cat. No.: B13768975
CAS No.: 5434-13-9
M. Wt: 310.3 g/mol
InChI Key: UAPOBXDQOKNTIO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate ( 5434-13-9) is a chemical compound with the molecular formula C19H18O4 and an average molecular weight of 310.34 g/mol . Its structure features a 1,3-benzodioxole group, a motif also known as a methylenedioxyphenyl group, which is present in a wide range of biologically active molecules . This specific functional group consists of a benzene ring with a methylenedioxy bridge, a common feature in various synthetic and natural products . The complete molecule is characterized by a but-3-en-1-ol chain that links the benzodioxole moiety to a phenylacetate ester group. Researchers can identify the compound using its InChIKey (UAPOBXDQOKNTIO-UHFFFAOYSA-N) and SMILES string (C=CCC(c1ccc2c(c1)OCO2)OC(=O)Cc3ccccc3) . While the specific biological activity and research applications of this exact compound require further investigation, related 1,3-benzodioxole derivatives have demonstrated significant potential in various research fields. For instance, some derivatives have been designed and synthesized as potent auxin receptor agonists to study root growth promotion in plants , while others have shown high antibacterial activity against Gram-positive and Gram-negative bacteria . Furthermore, compounds containing the 1,3-benzodioxole structure are also investigated for their sensory properties, such as functioning as physiological cooling agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

5434-13-9

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)but-3-enyl 2-phenylacetate

InChI

InChI=1S/C19H18O4/c1-2-6-16(15-9-10-17-18(12-15)22-13-21-17)23-19(20)11-14-7-4-3-5-8-14/h2-5,7-10,12,16H,1,6,11,13H2

InChI Key

UAPOBXDQOKNTIO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC2=C(C=C1)OCO2)OC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol

This intermediate involves attaching the but-3-en-1-yl chain to the benzodioxole ring, typically via an ether linkage at the 5-position of the benzodioxole.

Common synthetic approach:

  • Starting from 1,3-benzodioxole or a suitably substituted benzodioxole derivative (e.g., 5-hydroxy-1,3-benzodioxole).
  • Alkylation with an allylic halide such as 3-bromo-1-butene or 3-chloro-1-butene under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent (acetone, DMF).
  • The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group attacks the allylic halide, forming the ether linkage.

Reaction conditions:

Reagents Conditions Yield (%) Notes
5-Hydroxy-1,3-benzodioxole K2CO3, acetone, reflux, 12-24 h 70-85 Base-catalyzed nucleophilic substitution
3-Bromo-1-butene Allylic halide for alkylation

This method is supported by analogous preparations of related benzodioxole ethers with allylic chains.

Esterification to Form Phenylacetate

Once the alcohol intermediate is obtained, esterification with phenylacetic acid or phenylacetyl chloride is performed.

Two main esterification methods:

  • Acid chloride method: Reaction of the alcohol with phenylacetyl chloride in the presence of a base like pyridine or triethylamine, typically in dichloromethane or another inert solvent at 0 °C to room temperature.
  • Carbodiimide-mediated coupling: Using DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with phenylacetic acid and catalytic DMAP (4-dimethylaminopyridine) to activate the acid and promote ester bond formation.

Typical reaction conditions and yields:

Method Reagents & Catalysts Solvent Temperature Yield (%) Notes
Acid chloride method Phenylacetyl chloride, pyridine DCM 0 °C to RT 80-90 Fast reaction, mild conditions
Carbodiimide coupling Phenylacetic acid, DCC, DMAP DCM or THF RT, 12-24 h 75-88 Avoids acid chlorides

The esterification step is a well-established reaction in organic synthesis, and the phenylacetate ester is typically purified by column chromatography or recrystallization.

Summary Table of Preparation Steps

Step Starting Material(s) Reaction Type Reagents/Conditions Product Yield (%)
1 5-Hydroxy-1,3-benzodioxole + 3-bromo-1-butene Alkylation (ether formation) K2CO3, acetone, reflux 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol 70-85
2 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol + phenylacetyl chloride or phenylacetic acid Esterification Phenylacetyl chloride + pyridine, 0 °C to RT or DCC/DMAP, RT This compound 75-90

Additional Notes and Research Insights

  • The base-catalyzed alkylation step is sensitive to moisture and requires anhydrous conditions to maximize yield and avoid side reactions.
  • The allylic double bond in the but-3-en-1-yl chain must be preserved during synthesis; mild conditions are preferred to avoid unwanted polymerization or isomerization.
  • Purification is typically achieved by silica gel chromatography using gradients of hexanes and ethyl acetate or dichloromethane.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final product.
  • Alternative synthetic routes may involve Mitsunobu reactions or transition metal-catalyzed cross-coupling but are less common due to complexity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Features

The compound can be compared to three main categories of analogs:

Benzodioxol-containing derivatives (e.g., eutylone).

Phenylacetate/benzoate esters (e.g., phenyl benzoate, cis-3-hexenyl benzoate).

Aliphatic unsaturated esters (e.g., 3-methyl-2-butenyl benzoate).

Table 1: Structural and Functional Comparison
Compound Name CAS # Core Structure Features Functional Groups Known/Potential Applications
1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate Not provided Benzodioxol, butenyl, phenylacetate Ester Research interest (inferred)
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) 57413-43-1 Benzodioxol, ethylamino, β-keto β-keto, amine Psychoactive substance
Phenyl benzoate 93-99-2 Benzene ring ester Benzoate ester Fragrance, plasticizer
cis-3-Hexenyl benzoate 25152-85-6 Hexenyl chain, benzoate Ester Flavoring agent
3-Methyl-2-butenyl benzoate 5205-11-8 Branched unsaturated chain, benzoate Ester Industrial solvent

Functional Group Analysis

  • Benzodioxol Group: Present in both the target compound and eutylone. However, eutylone’s β-keto and ethylamino groups confer stimulant properties via monoamine transporter modulation . In contrast, the target compound’s ester group likely reduces CNS activity, favoring stability in non-biological applications.
  • Ester vs. Benzoate: The phenylacetate ester in the target compound differs from benzoate esters (e.g., phenyl benzoate) in substituent placement.
  • Unsaturation Effects : The butenyl chain in the target compound introduces a double bond, increasing rigidity compared to saturated analogs like isopropyl benzoate. This may reduce volatility and improve thermal stability relative to cis-3-hexenyl benzoate, which has a longer aliphatic chain .

Biological Activity

1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate, also known by its CAS number 75464-12-9, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a phenylacetate group. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

The molecular formula of this compound is C19H18O4C_{19}H_{18}O_{4}. Its structure can be represented as follows:

InChI InChI 1 C19H18O4 c1 2 6 16 15 9 10 17 18 12 15 13 20 3 14 h2 9 15H 1 3 4 6H2\text{InChI }\text{InChI 1 C19H18O4 c1 2 6 16 15 9 10 17 18 12 15 13 20 3 14 h2 9 15H 1 3 4 6H2}

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

Antimicrobial Activity

Studies have indicated that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of benzodioxole have been reported to show activity against various bacterial strains, suggesting that this compound may possess similar effects. Specific case studies highlight its potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Microorganism Activity Reference
Staphylococcus aureusAntimicrobial
Escherichia coliAntimicrobial

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. For example, research comparing various benzodioxole derivatives has shown varying levels of cytotoxicity against human peripheral blood mononuclear cells. The implications of such findings are significant for the development of anticancer therapies.

Neuroprotective Effects

There is emerging evidence that compounds related to benzodioxole structures may have neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound could exert neuroprotective effects.

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of benzodioxole exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized various concentrations to assess the minimum inhibitory concentration (MIC) values.
  • Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate be confirmed using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal growth : Use solvent evaporation or diffusion methods to obtain high-quality crystals.
  • Data collection : Employ a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 298 K) to minimize thermal motion artifacts .
  • Refinement : Apply software like SHELXL to refine the structure, using R factors (e.g., R = 0.070) and wR (e.g., wR = 0.174) to assess accuracy. Weak hydrogen bonds (e.g., C–H⋯O) can explain intermolecular interactions .

Q. What spectroscopic methods are effective for characterizing functional groups in this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS):

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.5–7.5 ppm for benzodioxol) and ester carbonyl signals (δ 165–175 ppm) .
  • IR : Confirm ester groups (C=O stretch ~1740 cm1^{-1}) and benzodioxol ether linkages (C–O–C ~1250 cm1^{-1}).
  • MS : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C19_{19}H18_{18}O5_5).

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with enzymatic targets?

  • Methodology :

  • Receptor binding assays : Use radioligand displacement (e.g., 3H^3H-labeled inhibitors) to measure affinity for targets like serotonin receptors, which often interact with benzodioxol derivatives .
  • Enzyme inhibition studies : Perform kinetic assays (e.g., spectrophotometric monitoring) to evaluate inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms .
  • Cell-based assays : Test cytotoxicity and downstream signaling effects (e.g., cAMP modulation) in neuronal cell lines.

Q. What computational approaches predict the binding affinity of this compound to biological receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., G-protein-coupled receptors). Validate with crystallographic data from related ligands .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) in explicit solvent to assess hydrogen bonding and hydrophobic interactions .
  • Free energy calculations : Apply MM/GBSA or MM/PBSA to estimate binding free energies (±2 kcal/mol accuracy).

Q. How should discrepancies between experimental and computational structural data be resolved?

  • Methodology :

  • Comparative analysis : Overlay SC-XRD data (e.g., bond lengths ±0.005 Å) with density functional theory (DFT)-optimized geometries (B3LYP/6-311+G(d,p)) to identify deviations .
  • Error sources : Check for conformational flexibility (e.g., rotatable ester groups) or solvent effects in simulations.
  • Validation : Use Cambridge Structural Database (CSD) entries for similar compounds to benchmark computational models .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • All methodologies are derived from peer-reviewed journals (e.g., Acta Crystallographica) or authoritative databases (PubChem, NIST).
  • Advanced questions emphasize hypothesis-driven experimental design and data reconciliation.

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